

# 1H and 13C NMR Analysis of tert-Butyl Isopropyl Ether: A Comparative Guide

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## Compound of Interest

Compound Name: *tert-Butyl isopropyl ether*

Cat. No.: *B127762*

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In the realm of chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for the elucidation of molecular structures. This guide provides a comparative analysis of the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **tert-butyl isopropyl ether**, alongside two common alternatives, diethyl ether and diisopropyl ether. The data presented herein, supported by detailed experimental protocols, offers researchers, scientists, and drug development professionals a comprehensive resource for the identification and characterization of these aliphatic ethers.

## Comparative NMR Data

The following table summarizes the  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts ( $\delta$ ) in parts per million (ppm) for **tert-butyl isopropyl ether** and its alternatives. The data is referenced to a standard tetramethylsilane (TMS) signal at 0 ppm.

Compound	Structure	<sup>1</sup> H NMR Chemical Shifts (δ, ppm) and Splitting	<sup>13</sup> C NMR Chemical Shifts (δ, ppm)
tert-Butyl Isopropyl Ether	(CH <sub>3</sub> ) <sub>3</sub> COCH(CH <sub>3</sub> ) <sub>2</sub>	a: ~1.15 (s, 9H) b: ~3.60 (septet, 1H) c: ~1.10 (d, 6H)	a': ~27.5 b': ~72.5 c': ~63.0 d': ~22.5
Diethyl Ether	CH <sub>3</sub> CH <sub>2</sub> OCH <sub>2</sub> CH <sub>3</sub>	a: ~1.21 (t, 6H) b: ~3.48 (q, 4H)	a': ~15.4 b': ~65.9
Diisopropyl Ether	(CH <sub>3</sub> ) <sub>2</sub> CHOCH(CH <sub>3</sub> ) <sub>2</sub>	a: ~1.13 (d, 12H) b: ~3.68 (septet, 2H)	a': ~22.2 b': ~69.1

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration. s = singlet, d = doublet, t = triplet, q = quartet, septet = septet.

## Experimental Protocols

A standardized protocol for the acquisition of <sup>1</sup>H and <sup>13</sup>C NMR spectra is crucial for obtaining high-quality, reproducible data.

## Sample Preparation

- **Sample Purity:** Ensure the ether sample is of high purity to avoid interference from contaminants.
- **Solvent Selection:** Choose a suitable deuterated solvent that dissolves the ether and has a minimal signal overlap with the analyte. Chloroform-d (CDCl<sub>3</sub>) is a common choice for non-polar to moderately polar compounds.
- **Concentration:** For <sup>1</sup>H NMR, prepare a solution with a concentration of approximately 5-25 mg of the ether in 0.6-0.7 mL of the deuterated solvent. For the less sensitive <sup>13</sup>C NMR, a higher concentration of 50-100 mg in the same volume of solvent is recommended.
- **Homogenization:** Thoroughly mix the sample to ensure a homogeneous solution.
- **Transfer:** Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

- Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

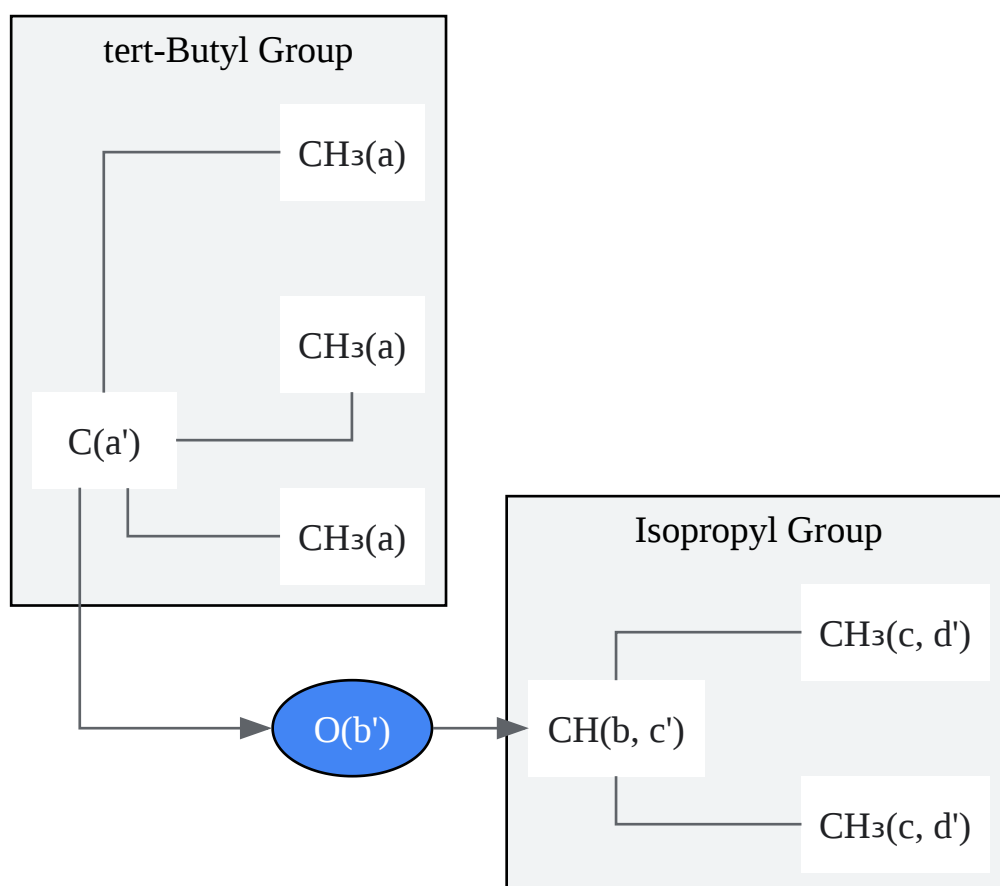
## NMR Spectrometer Setup and Data Acquisition

- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- Tuning and Shimming: Tune the probe to the appropriate nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ) and shim the magnetic field to achieve optimal homogeneity and resolution.
- $^1\text{H}$  NMR Acquisition Parameters:
  - Pulse Angle:  $90^\circ$
  - Acquisition Time: 2-4 seconds
  - Relaxation Delay: 1-5 seconds
  - Number of Scans: 8-16
- $^{13}\text{C}$  NMR Acquisition Parameters:
  - Pulse Angle:  $30-45^\circ$
  - Acquisition Time: 1-2 seconds
  - Relaxation Delay: 2-5 seconds
  - Number of Scans: 128-1024 (or more, depending on the sample concentration)
  - Decoupling: Use proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.
- Data Processing:
  - Apply a Fourier transform to the acquired free induction decay (FID).
  - Phase correct the spectrum.

- Calibrate the chemical shift scale using the TMS signal at 0 ppm.
- Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative proton ratios.

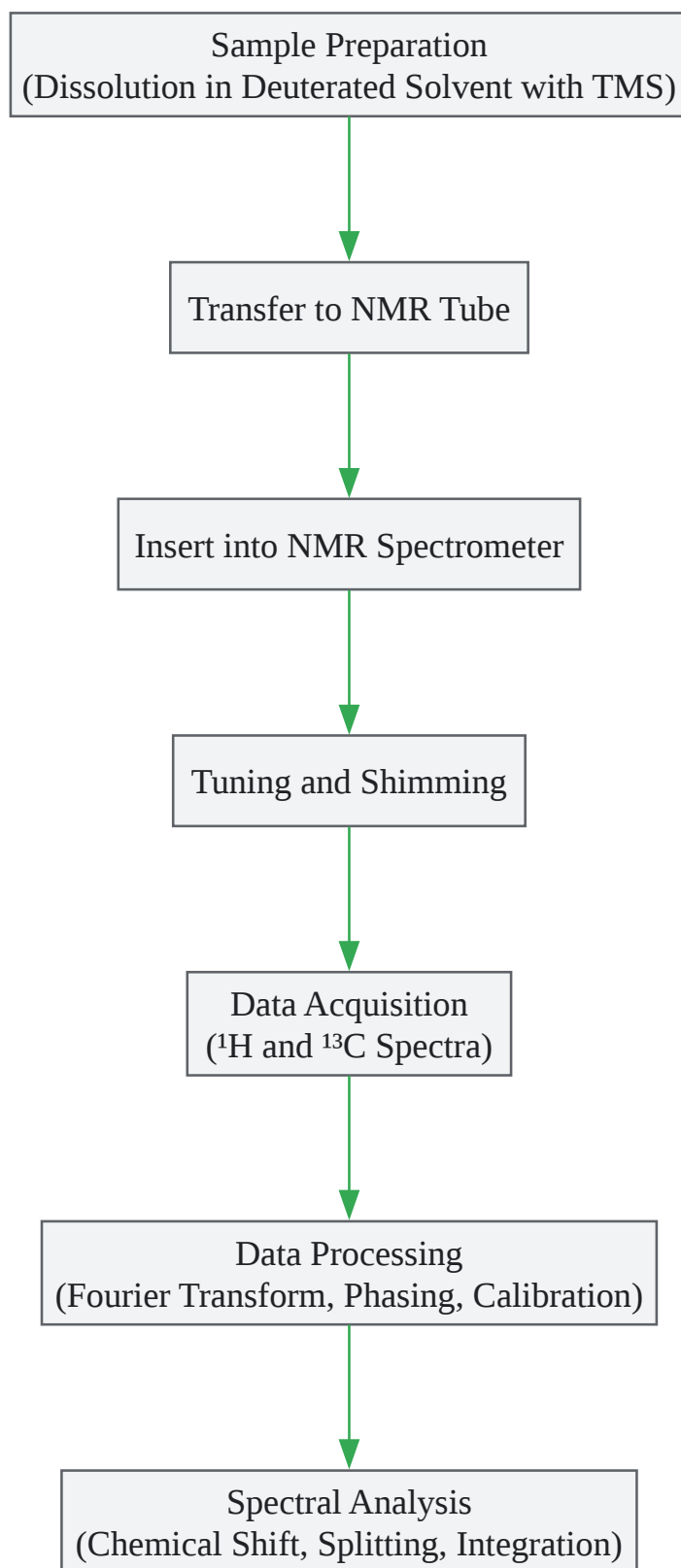
## Visualizing Molecular Structure and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the structure of **tert-butyl isopropyl ether** with its NMR assignments and a general workflow for NMR analysis.



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Caption: Structure of **tert-Butyl Isopropyl Ether** with  $^1\text{H}$  and  $^{13}\text{C}$  NMR assignments.



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Caption: General experimental workflow for NMR analysis.

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